(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl
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Overview
Description
(2-Azabicyclo[310]hexan-1-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the batchwise, multigram preparation method developed for similar compounds like 2-azabicyclo[2.1.1]hexane hydrochloride can be adapted. This involves delivering large quantities of the material through controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: This compound has a similar bicyclic structure but differs in the positioning of the nitrogen atom.
2-(2-Azabicyclo[3.1.0]hexan-1-yl)-1H-benzimidazole derivatives: These compounds contain an additional benzimidazole ring, offering different biological activities.
Uniqueness
(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hydrochloride is unique due to its specific bicyclic structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H |
InChI Key |
WENMMSZWPUEJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C1C2)CO.Cl |
Origin of Product |
United States |
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